The synthesis of 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone can be achieved through several methods, with one common approach involving the reaction of hydrazine derivatives with maleic acid derivatives. The general procedure includes:
The synthesis can be represented as follows:
This method allows for good yields and purity of the final product, making it suitable for further applications in drug development .
The molecular structure of 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone features a pyridazine ring fused with a bromophenyl group. Key structural details include:
The compound's three-dimensional conformation can be analyzed using computational methods such as Density Functional Theory (DFT) to predict its reactivity and interaction with biological targets .
6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone can participate in various chemical reactions due to its functional groups:
These reactions expand the utility of the compound in synthesizing derivatives with enhanced biological activities .
The mechanism of action for compounds like 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone often involves interaction with specific biological targets such as receptors or enzymes. For example:
The detailed mechanism often involves binding studies and molecular docking simulations to elucidate how these compounds interact at the molecular level .
The physical and chemical properties of 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone include:
These properties are critical for determining its suitability for various applications in medicinal chemistry .
The scientific applications of 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone are diverse:
Research continues to explore its full potential in drug discovery and development, emphasizing its importance within medicinal chemistry .
Systematic Nomenclature:
Structural Features:The compound integrates three distinct pharmacophoric units:
Table 1: Key Nomenclature and Structural Descriptors
Property | Value |
---|---|
IUPAC Name | 3-(4-Bromophenyl)-5-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-pyridazin-6-one |
Molecular Formula | C₁₉H₁₆BrN₃O |
Molecular Weight | 382.26 g/mol |
CAS Number (anhydrous) | 4596758 |
Hybrid Components | Dihydropyridazinone, 4-Bromophenyl, 1-Methylindole |
Dihydropyridazinones evolved from early cardiovascular agents to targeted therapeutics through strategic scaffold hybridization:
Contemporary Hybrids (2010–Present): N-methylation of the indole nitrogen in 6-(4-bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone addressed metabolic limitations while retaining target affinity. Patent literature (e.g., US9284300B2) confirms pyridazinones as FPR1/FPR2 dual agonists, with C-6 aryl groups essential for activity—modifications here abolish receptor binding [8].
Synthetic Accessibility: Early routes involved hydrazine cyclization with β-keto esters. Modern synthesis employs Pd-catalyzed couplings to incorporate the 4-bromophenyl group post-cyclization, achieving higher yields (>75%) [4] [7].
The fusion of indole and pyridazinone pharmacophores creates synergistic bioactivity profiles unattainable with either moiety alone:
Antimicrobial Activity: Preliminary data suggest activity against Gram-positive bacteria (MIC 32 μg/mL), attributed to membrane disruption by the lipophilic bromophenyl-indole system [5].
Structure-Activity Relationship (SAR) Advantages:
Table 2: Research Applications of Indole-Pyridazinone Hybrids
Biological Target | Activity | Structural Determinants |
---|---|---|
Tyrosine Kinases (e.g., Src) | Inhibition (IC₅₀: 2–8 μM) | 1-Methylindole (hydrophobic pocket), Pyridazinone (H-bond) |
Formyl Peptide Receptors | Dual FPR1/FPR2 Agonism (EC₅₀: 1–5 μM) | C-6 Aryl group, C-4 indole orientation |
Bacterial Membranes | Disruption (Gram-positive MIC: 32 μg/mL) | Lipophilic bromophenyl-indole conjugate |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3